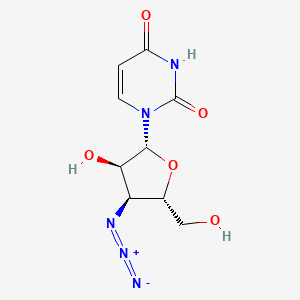

Uridine, 3'-azido-3'-deoxy-

Vue d'ensemble

Description

Uridine, 3'-azido-3'-deoxy- is a useful research compound. Its molecular formula is C9H11N5O5 and its molecular weight is 269.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Uridine, 3'-azido-3'-deoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine, 3'-azido-3'-deoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

“Uridine, 3'-azido-3'-deoxy-” est un type d'analogue de nucléoside, qui sont des dérivés synthétiques des nucléosides naturels et ont été largement utilisés dans la découverte de médicaments . Ils s'engagent dans les mêmes mécanismes biologiques que leurs homologues endogènes pour exercer leurs effets thérapeutiques .

Thérapies antivirales

Les analogues de nucléosides, y compris “Uridine, 3'-azido-3'-deoxy-”, sont sans doute la classe de petites molécules la plus importante sur le marché aujourd'hui car ils constituent des médicaments essentiels dans le traitement de nombreuses maladies virales .

Traitements oncologiques

Les analogues de nucléosides sont également utilisés dans le traitement des maladies oncologiques . Ils fonctionnent selon trois modes d'action communs : incorporation dans les brins d'ARN ou d'ADN conduisant à la terminaison de la chaîne ou à la formation d'acides nucléiques défectueux, inhibition des enzymes impliquées dans la synthèse des acides nucléiques et induction de mutations lors de la réplication et de la transcription .

Agents antimicrobiens

Le développement d'analogues de nucléosides comme agents antimicrobiens est un autre domaine de la médecine impacté par ces molécules . Ce domaine devrait se développer, d'autant plus que l'utilisation excessive d'antibiotiques a conduit à l'émergence de souches de micro-organismes pathogènes résistantes aux antibiotiques .

Synthèse d'échafaudages clés de nucléosides

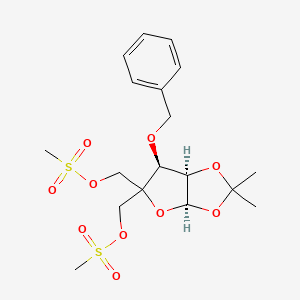

“Uridine, 3'-azido-3'-deoxy-” peut être synthétisé par activation de 3´-OH dans une molécule précurseur suivie d'une substitution nucléophile . Cette méthode a été utilisée pour accéder aux 3´-désoxy-3´-azido-ribonucléosides .

Inversion de la toxicité des médicaments

Dans certains cas, “Uridine, 3'-azido-3'-deoxy-” a été utilisé pour inverser la toxicité d'autres médicaments. Par exemple, il a été utilisé pour inverser la cytotoxicité de la 3'-azido-3'-désoxythymidine (AZT) dans les cellules progénitrices de la moelle osseuse humaine .

Safety and Hazards

The safety data sheet for a similar compound, 3’-Azido-3’-deoxythymidine, indicates that it is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Mécanisme D'action

Target of Action

Uridine, 3’-azido-3’-deoxy-, also known as Compound 25, is a nucleoside derivative . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This suggests that the primary targets of this compound could be molecules containing Alkyne groups.

Mode of Action

The compound interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . The result of this interaction is the formation of a new compound through the cycloaddition reaction .

Biochemical Pathways

Given that it is a nucleoside derivative, it may be involved in nucleic acid synthesis and metabolism

Result of Action

As a nucleoside derivative, it may have potential impacts on dna and rna processes

Analyse Biochimique

Biochemical Properties

Uridine, 3’-azido-3’-deoxy- plays a crucial role in biochemical reactions, particularly in the context of RNA and DNA functionalization. It interacts with various enzymes and proteins, including those involved in nucleic acid synthesis and modification. The azido group in Uridine, 3’-azido-3’-deoxy- allows for site-specific labeling and modification of nucleic acids, facilitating the study of their function and interactions within the cell . This compound is often used in click chemistry reactions, such as azide-alkyne cycloaddition, to introduce affinity tags like biotin or fluorophores .

Cellular Effects

Uridine, 3’-azido-3’-deoxy- has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By incorporating this modified nucleoside into RNA or DNA, researchers can track and study the behavior of nucleic acids within cells. This can provide insights into how nucleic acids regulate cellular functions and respond to different stimuli .

Molecular Mechanism

The molecular mechanism of Uridine, 3’-azido-3’-deoxy- involves its incorporation into nucleic acids, where it can participate in various biochemical reactions. The azido group allows for specific binding interactions with other biomolecules, enabling the formation of bioconjugates through click chemistry. This can lead to enzyme inhibition or activation, as well as changes in gene expression, depending on the context of its use .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uridine, 3’-azido-3’-deoxy- can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that Uridine, 3’-azido-3’-deoxy- remains stable under certain conditions, but its degradation can lead to changes in its activity and effectiveness .

Dosage Effects in Animal Models

The effects of Uridine, 3’-azido-3’-deoxy- vary with different dosages in animal models. At lower doses, this compound can be used to study nucleic acid function without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, which can impact cellular function and overall health. Researchers must carefully consider the dosage when designing experiments involving Uridine, 3’-azido-3’-deoxy- to avoid potential negative outcomes .

Metabolic Pathways

Uridine, 3’-azido-3’-deoxy- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into nucleic acids. This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding these interactions is crucial for elucidating the role of Uridine, 3’-azido-3’-deoxy- in cellular metabolism .

Transport and Distribution

Within cells and tissues, Uridine, 3’-azido-3’-deoxy- is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its activity and function. The distribution of Uridine, 3’-azido-3’-deoxy- within the cell is an important factor in its effectiveness as a biochemical tool .

Subcellular Localization

The subcellular localization of Uridine, 3’-azido-3’-deoxy- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact its activity and function, as it may interact with different biomolecules depending on its location within the cell. Understanding the subcellular distribution of Uridine, 3’-azido-3’-deoxy- is essential for its effective use in biochemical research .

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h1-2,4,6-8,15,17H,3H2,(H,11,16,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBCHXWMHQMQKW-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432866 | |

| Record name | CTK2G2932 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70580-88-0 | |

| Record name | CTK2G2932 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)